3-Bromo-but-3-enoic acid

Catalog No.
S3708859
CAS No.
21031-45-8
M.F
C4H5BrO2
M. Wt
164.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-but-3-enoic acid

CAS Number

21031-45-8

Product Name

3-Bromo-but-3-enoic acid

IUPAC Name

3-bromobut-3-enoic acid

Molecular Formula

C4H5BrO2

Molecular Weight

164.99 g/mol

InChI

InChI=1S/C4H5BrO2/c1-3(5)2-4(6)7/h1-2H2,(H,6,7)

InChI Key

RCSHMHONAMIVTQ-UHFFFAOYSA-N

SMILES

C=C(CC(=O)O)Br

Canonical SMILES

C=C(CC(=O)O)Br
  • Organic synthesis

    The presence of a double bond and a carboxylic acid group makes 3-bromo-but-3-enoic acid a potential building block for organic synthesis. It could be used in reactions like Diels-Alder cycloadditions or Michael additions to create more complex molecules.

  • Bioorganic chemistry

    The molecule's resemblance to naturally occurring unsaturated fatty acids raises the possibility of using it to study biological processes. By incorporating 3-bromo-but-3-enoic acid into biomolecules and observing their effects on cells or enzymes, researchers might gain insights into cellular metabolism or signaling pathways.

  • Material science

    The unsaturated carbon-carbon bond and the bromine atom could potentially contribute to the development of new materials with specific properties. For instance, the molecule might be used in the design of polymers or liquid crystals.

3-Bromo-but-3-enoic acid is an organic compound with the molecular formula C4_4H5_5BrO2_2. It is a derivative of butenoic acid, distinguished by the presence of a bromine atom at the third carbon of the butenoic acid chain. This compound is notable for its unique structure, which includes a double bond and a carboxylic acid group, making it a potential building block in organic synthesis and a subject of interest in various chemical and biological research fields .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH^-) or amines (NH2_2R), yielding different derivatives.
  • Addition Reactions: The double bond in the butenoic acid chain can react with electrophiles, including hydrogen halides (HX) or halogens (X2_2), leading to the formation of various products.
  • Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form carboxylates or reduced to yield alcohols, thus expanding its utility in synthetic chemistry.

Research into the biological activity of 3-bromo-but-3-enoic acid suggests it may interact with various biomolecules, potentially influencing cellular metabolism and signaling pathways. Its structural similarity to unsaturated fatty acids raises the possibility of its role in studying biological processes. Incorporating this compound into biomolecules could provide insights into enzyme interactions and cellular functions .

Several methods exist for synthesizing 3-bromo-but-3-enoic acid:

  • Bromination of Butenoic Acid: This method involves treating butenoic acid with bromine (Br2_2) in solvents like carbon tetrachloride (CCl4_4) or dichloromethane (CH2_2Cl2_2). The reaction conditions must be controlled to ensure selective bromination at the desired position.
  • Continuous Flow Processes: In industrial settings, continuous flow methods are employed to enhance efficiency and yield. Automated systems allow for precise control over reaction parameters, ensuring consistent product quality and scalability .

3-Bromo-but-3-enoic acid has diverse applications across several fields:

  • Organic Synthesis: It serves as a building block for creating complex molecules and intermediates in organic chemistry.
  • Biological Research: The compound is studied for its potential effects on biological systems, contributing to understanding metabolic pathways and enzyme functions.
  • Pharmaceutical Development: It may act as a precursor for synthesizing pharmaceutical compounds, highlighting its relevance in medicinal chemistry.
  • Material Science: The unique properties of this compound could lead to developments in new materials, including polymers and liquid crystals.

The interaction studies involving 3-bromo-but-3-enoic acid focus on its reactivity with various biological molecules. Its ability to act as an electrophile allows it to participate in nucleophilic substitution and addition reactions, which are crucial for understanding its potential biological effects. The carboxylic acid group enhances its capacity for hydrogen bonding and ionic interactions with biomolecules, influencing its biological activity .

Several compounds share structural similarities with 3-bromo-but-3-enoic acid:

Compound NameStructure CharacteristicsUnique Features
Butenoic AcidParent compound without bromineBasic structure without halogen substitution
3-Chloro-but-3-enoic AcidChlorine atom instead of bromineDifferent reactivity due to chlorine's properties
3-Iodo-but-3-enoic AcidIodine atom instead of bromineLarger size affects reactivity compared to bromine
4-Bromo-butyric AcidBromine at a different position on the chainDifferent functional group positioning

Uniqueness: The presence of the bromine atom in 3-bromo-but-3-enoic acid imparts distinct reactivity and properties compared to its chloro and iodo analogs. The size and electronegativity of the bromine atom significantly influence the compound's chemical behavior, making it a valuable intermediate in organic synthesis .

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

163.94729 g/mol

Monoisotopic Mass

163.94729 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-04-14

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